molecular formula C8H7F3N2O B6141941 3-(Trifluoromethyl)benzamidoxime CAS No. 1219626-08-0

3-(Trifluoromethyl)benzamidoxime

Cat. No.: B6141941
CAS No.: 1219626-08-0
M. Wt: 204.15 g/mol
InChI Key: SBGBSARAGZEWGI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzamidoxime is a benzamidoxime derivative containing an amidoxime functional group. It is represented by the chemical formula CF3C6H4C(=NOH)NH2 and has a molecular weight of 204.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)benzamidoxime can be synthesized through several methods. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding oxime . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)benzamidoxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzamidoxime involves its interaction with specific molecular targets. The amidoxime group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)benzamidoxime is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGBSARAGZEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40067-80-9
Record name 3-(Trifluoromethyl)benzamidoxime
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